molecular formula C16H17NO3 B1372632 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid CAS No. 1041551-78-3

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B1372632
CAS No.: 1041551-78-3
M. Wt: 271.31 g/mol
InChI Key: PFDJDBDZWDCYLY-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol . It is also known by its IUPAC name, 6-(4-tert-butylphenoxy)nicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a tert-butylphenoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy intermediate.

    Coupling with pyridine derivative: The tert-butylphenoxy intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, under suitable conditions to form the desired product.

The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the tert-butylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenoxy)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    6-(4-Chlorophenoxy)pyridine-3-carboxylic acid: Contains a chlorine atom instead of a tert-butyl group.

    6-(4-Methoxyphenoxy)pyridine-3-carboxylic acid: Features a methoxy group instead of a tert-butyl group.

Uniqueness

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJDBDZWDCYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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